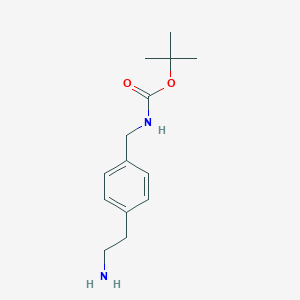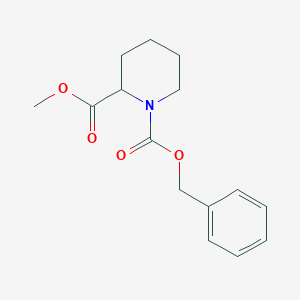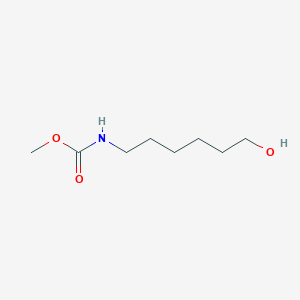![molecular formula C13H15NO2 B063377 Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI) CAS No. 168628-57-7](/img/structure/B63377.png)
Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI), also known as ETO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of oxazole derivatives and has been found to possess several interesting properties that make it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI) is not fully understood, but it is believed to exert its effects through the inhibition of certain enzymes and receptors in the body. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have various physiological effects.
Biochemical and Physiological Effects:
Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI) has been found to possess several interesting biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions and pain management. It has also been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI) in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. It is also relatively stable and can be stored for extended periods of time. However, one of the limitations of using Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI) in lab experiments is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several potential future directions for the use of Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI) in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of various inflammatory conditions and pain management. Another area of interest is its potential as an anticonvulsant agent for the treatment of epilepsy. Further research is needed to fully understand the mechanisms of action of Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI) and its potential applications in various fields of research.
Synthesemethoden
The synthesis of Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI) can be achieved through a series of chemical reactions that involve the condensation of 2-ethoxyaniline with 2-nitrobenzaldehyde, followed by reduction of the resulting intermediate with sodium dithionite. The final product is obtained through a cyclization reaction of the reduced intermediate.
Wissenschaftliche Forschungsanwendungen
Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI) has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to possess several interesting properties that make it a promising candidate for the development of new drugs and therapeutic agents.
Eigenschaften
CAS-Nummer |
168628-57-7 |
|---|---|
Molekularformel |
C13H15NO2 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
(3aR,9bS)-2-ethoxy-3a,4,5,9b-tetrahydrobenzo[g][1,3]benzoxazole |
InChI |
InChI=1S/C13H15NO2/c1-2-15-13-14-11-8-7-9-5-3-4-6-10(9)12(11)16-13/h3-6,11-12H,2,7-8H2,1H3/t11-,12+/m1/s1 |
InChI-Schlüssel |
IKMHCQKPLZKSQK-NEPJUHHUSA-N |
Isomerische SMILES |
CCOC1=N[C@@H]2CCC3=CC=CC=C3[C@@H]2O1 |
SMILES |
CCOC1=NC2CCC3=CC=CC=C3C2O1 |
Kanonische SMILES |
CCOC1=NC2CCC3=CC=CC=C3C2O1 |
Synonyme |
Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B63294.png)






![3,6-Dioxabicyclo[3.1.0]hexan-2-one,4-butyl-4-ethoxy-,[1R-(1alpha,4alpha,5alpha)]-(9CI)](/img/structure/B63322.png)





